

Asymmetric Synthesis of Chiral 3-Phenylloxetan-3-amine Analogues: Application Notes and Protocols

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Compound of Interest

Compound Name: 3-Phenylloxetan-3-amine hydrochloride

Cat. No.: B581544

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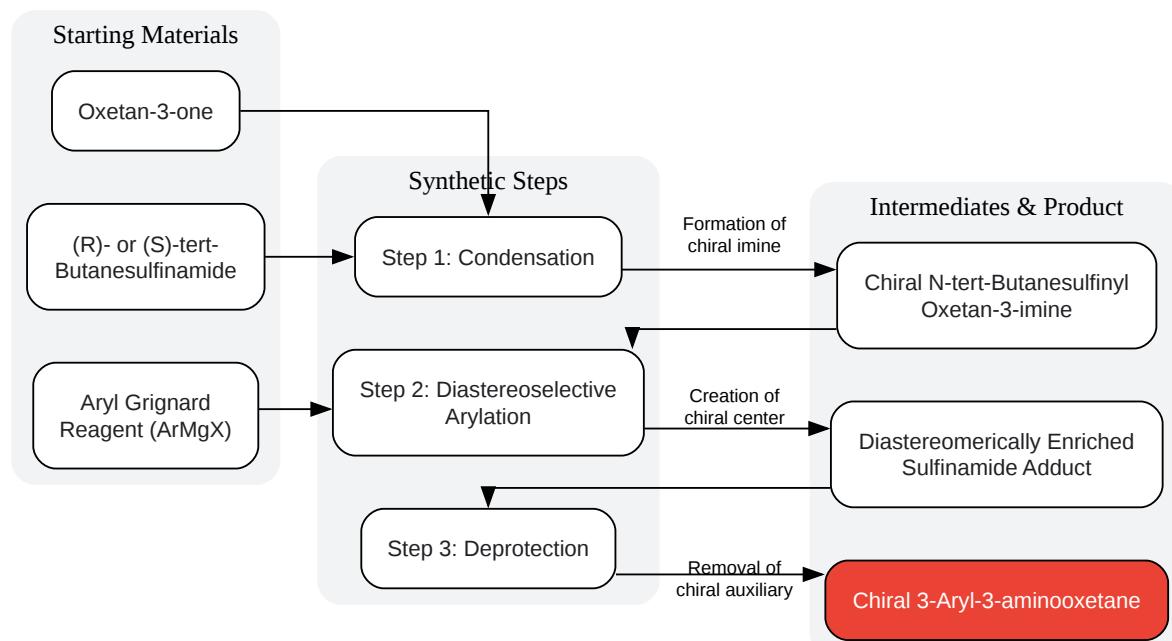
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of chiral analogues of 3-phenylloxetan-3-amine, a valuable building block in medicinal chemistry and drug discovery. The protocols focus on a robust and highly diastereoselective method utilizing the commercially available and recoverable chiral auxiliary, (R)- or (S)-2-methylpropane-2-sulfinamide (tert-butanesulfinamide).

Core Synthetic Strategy: Diastereoselective Addition to a Chiral N-tert-Butanesulfinyl Imine

The primary strategy for the asymmetric synthesis of chiral 3-phenylloxetan-3-amine and its analogues involves a three-step sequence starting from the readily available oxetan-3-one. The key to inducing chirality at the C3 position is the temporary installation of a chiral tert-butanesulfinyl group, which directs the facial addition of an organometallic reagent.

The overall synthetic pathway is depicted below:



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